molecular formula C15H15N B033680 2-Amino-9,9-dimethylfluorene CAS No. 108714-73-4

2-Amino-9,9-dimethylfluorene

Cat. No.: B033680
CAS No.: 108714-73-4
M. Wt: 209.29 g/mol
InChI Key: GUTJITRKAMCHSD-UHFFFAOYSA-N
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Description

2-Amino-9,9-dimethylfluorene is an organic compound with the chemical formula C15H15N. It is a derivative of fluorene, characterized by the presence of an amino group at the 2-position and two methyl groups at the 9-position. This compound is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-9,9-dimethylfluorene involves the reduction of 2-nitro-9,9-dimethylfluorene. The process typically includes the following steps :

  • Dissolve 2-nitro-9,9-dimethylfluorene in ethanol.
  • Add hydrazine hydrate dropwise to the solution.
  • Introduce palladium on activated charcoal as a catalyst.
  • Reflux the mixture for approximately 4 hours.
  • Filter the reaction mixture while hot and distill under reduced pressure to obtain the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9,9-dimethylfluorene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of nitro derivatives to amino compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and palladium on activated charcoal are frequently used.

    Substitution: Halogenated compounds and strong bases are typical reagents.

Major Products

Scientific Research Applications

2-Amino-9,9-dimethylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-9,9-dimethylfluorene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer processes, making it useful in organic electronics .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9,9-diphenylfluorene
  • 2-Amino-9,9-dimethyl-9H-fluorene
  • 9,9-Dimethyl-2-aminofluorene

Uniqueness

2-Amino-9,9-dimethylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTJITRKAMCHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626968
Record name 9,9-Dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108714-73-4
Record name 9,9-Dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-dimethyl-9H-fluoren-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-amino-9,9-dimethylfluorene a promising building block for electrochromic materials?

A: this compound is a versatile building block for incorporating the triphenylamine moiety into polymers. Triphenylamine derivatives are known for their reversible redox properties, a key requirement for electrochromic behavior. When integrated into polymer chains, this compound enables the resulting materials to switch between different colors upon applying an electrical potential. [, , ] For example, polyamides containing this unit change from colorless to grey-green upon oxidation. []

Q2: How does the structure of polymers incorporating this compound influence their fluorescence properties?

A: The fluorescence properties of these polymers are significantly impacted by the specific structure surrounding the this compound unit. For instance, polyarylates derived from isophthaloyl chloride show enhanced fluorescence compared to those derived from terephthaloyl chloride. This difference is attributed to a reduced charge-transfer effect in the former. [] The presence of the 2-diphenylamino-(9,9-dimethylamine) group in both the diamine and dicarboxylic acid residues of certain polyamides leads to multicolored electrochromic behavior. []

Q3: What are the advantages of using this compound in terms of material processing and stability?

A: Polymers containing this compound exhibit excellent solubility in common organic solvents, making them easy to process into thin films. [, , , ] Furthermore, these polymers display high glass transition temperatures (ranging from 256-374 °C) and excellent thermal stability, with 10% weight loss temperatures exceeding 490 °C in nitrogen. [, , ] These properties make them promising candidates for various applications requiring robust and thermally stable materials.

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